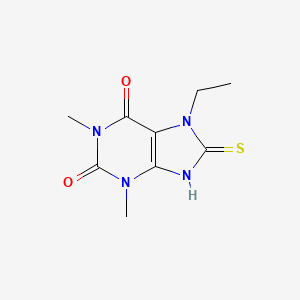
6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione, is a derivative of the 6-arylpyridazin-3(2H)-thione family. These compounds are known to exist predominantly in the thione form, as indicated by spectroscopic studies. The tautomeric form that reacts is influenced by the basicity of the reaction medium, which can lead to different reaction pathways and products .
Synthesis Analysis
The synthesis of 6-arylpyridazin-3(2H)-thione derivatives involves reactions with formaldehyde and sec-amines to yield N-2-aminomethyl derivatives. Additionally, oxidation and alkylation reactions can produce disulphides and S-alkyl derivatives, respectively. These reactions are indicative of the compound's reactivity and the potential to form various substitution products .
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, has been characterized by X-ray crystallography. The crystal structures of two regioisomeric compounds synthesized from this molecule show different unit-cell parameters and crystal packing, indicating that slight changes in the molecular structure can significantly affect the overall crystal structure .
Chemical Reactions Analysis
The behavior of similar compounds, such as 3,4-diphenyl-5-cyanopyridazine-6-thione, towards various phosphorus ylides has been studied. These reactions lead to the formation of olefinic compounds, furopyridazine derivatives, and other products with distinct structures. The mechanisms and structures of these products have been proposed based on analytical and spectroscopic data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-arylpyridazin-3(2H)-thiones and their derivatives can be inferred from their reactivity patterns. For instance, the reactions of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion in polar aprotic solvents result in ring transformation, covalent addition, and ipso-substitution products. These reactions demonstrate the compounds' reactivity in different solvents and the potential to form a variety of products with distinct physical and chemical properties .
Applications De Recherche Scientifique
Antimicrobial and Antialgal Activity
Compounds structurally related to 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione have been synthesized and tested for antimicrobial activities. For instance, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed significant antimycobacterial activity against Mycobacterium avium and M. kansasii, surpassing the activity of the standard drug isoniazid. These compounds also demonstrated photosynthesis-inhibiting and antialgal activities, which can be utilized in agricultural and environmental applications (Kubicová et al., 2003).
Tautomeric Properties and Reactivity
The tautomerism of 6-Arylpyridazin-3(2H)-thiones, which includes compounds similar to 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione, has been studied. These compounds predominantly exist in the thione form but can switch to the mercaptopyridazine form depending on the basicity of the reaction medium. This reactivity is crucial in synthesizing various derivative compounds for potential pharmaceutical applications (Shams et al., 1986).
Photophysical and Photochemical Properties
Research on 4,6-disubstituted-3-cyanopyridin-2(1H)-thiones, closely related to the chemical , has revealed significant insights into their photophysical and photochemical properties. These properties are essential in developing materials for photochemical applications, potentially including solar energy conversion and photodynamic therapy (El-Kemary et al., 2000).
Corrosion Inhibition
Derivatives of pyridazine compounds have been studied for their role in inhibiting corrosion of steel in acidic environments. This has implications in materials science and engineering, particularly in protecting metallic structures from corrosive damage (Bouklah et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even applications in fields like medicinal chemistry or materials science .
Propriétés
IUPAC Name |
2-phenyl-6-(4-propan-2-ylphenyl)pyridazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-14(2)15-8-10-16(11-9-15)18-12-13-19(22)21(20-18)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQQRPJEZWORCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=S)C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


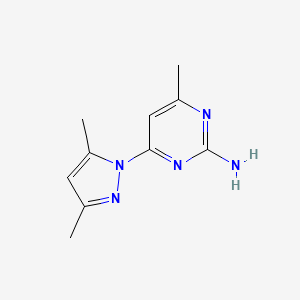
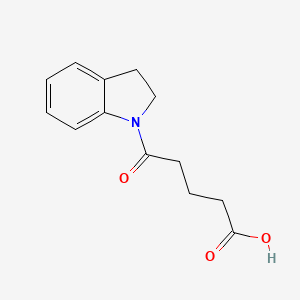
![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)
![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)

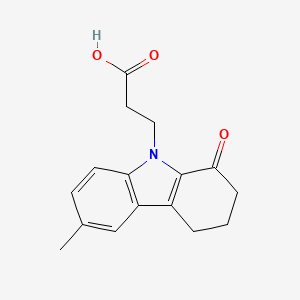
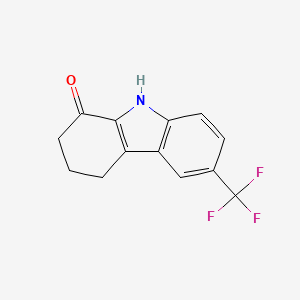
![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)
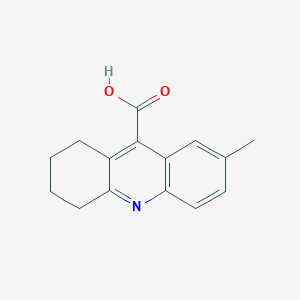
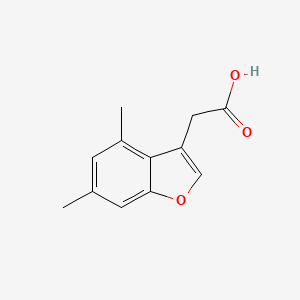
![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)
![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)
